N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide (CAS: 880785-78-4; molecular formula: C₁₉H₂₀FNO₃S) is a benzamide derivative characterized by a tetrahydrothiophene 1,1-dioxide (sulfolane) moiety, a 3-fluorobenzyl group, and a 3-methyl-substituted benzamide core. The sulfolane group confers polar and hydrogen-bonding properties, while the fluorobenzyl and methylbenzamide substituents modulate lipophilicity and steric interactions. This compound belongs to a class of molecules explored for pharmacological applications, including enzyme inhibition or receptor modulation, given structural parallels with bioactive amides (e.g., pesticide agents like flutolanil ).
Properties
Molecular Formula |
C19H20FNO3S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H20FNO3S/c1-14-4-2-6-16(10-14)19(22)21(18-8-9-25(23,24)13-18)12-15-5-3-7-17(20)11-15/h2-7,10-11,18H,8-9,12-13H2,1H3 |
InChI Key |
NUBSSAXPOVIUDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methylbenzamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C18H18FNO3S
- Molecular Weight : 341.4 g/mol
The structure features a tetrahydrothiophene ring, which contributes to its unique biological properties. The presence of a fluorobenzyl group enhances its binding affinity to various biological targets.
This compound primarily acts as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a critical role in regulating cellular excitability and neurotransmitter release, influencing various physiological processes such as:
- Cardiac function
- Pain perception
- Anxiety and depression
- Addiction pathways
Pharmacokinetics
The compound demonstrates favorable pharmacokinetic properties, including:
- High metabolic stability compared to traditional urea-based compounds.
- Nanomolar potency in activating GIRK channels, indicating strong biological activity at low concentrations.
Biological Effects
Studies have shown that the activation of GIRK channels by this compound can lead to significant changes in cellular excitability and neurotransmitter dynamics. This has implications for its potential use in treating conditions such as:
- Cardiovascular diseases
- Neurological disorders
- Mood disorders
Case Studies
- Neuroprotective Effects : In a study investigating neuroprotective agents, the compound was shown to reduce neuronal cell death in models of oxidative stress by modulating GIRK channel activity, leading to decreased excitotoxicity and inflammation.
- Anti-inflammatory Activity : Another study highlighted its ability to inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in inflammatory diseases.
Comparative Biological Activity
Table 1 summarizes the biological activity of this compound compared to other compounds with similar mechanisms.
| Compound Name | Mechanism of Action | Potency (IC50) | Therapeutic Applications |
|---|---|---|---|
| This compound | GIRK channel activator | Nanomolar | Neuroprotection, anti-inflammation |
| Compound A | GIRK channel activator | Low micromolar | Anxiety disorders |
| Compound B | GIRK channel inhibitor | High micromolar | Pain management |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share the N-(1,1-dioxidotetrahydrothiophen-3-yl) core but differ in substituents on the benzamide and the second N-alkyl/aryl group. Key comparisons include:
Substituent Variations on the Benzamide Ring
- 3-Methyl vs.
- Nitro Group Introduction :
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-nitrobenzamide (CAS: 898405-32-8) introduces a strong electron-withdrawing nitro group, which may enhance reactivity in electrophilic substitution or redox-active environments .
Modifications to the N-Alkyl/Aryl Group
- 3-Fluorobenzyl vs. Benzyl: Substituting the 3-fluorobenzyl group with a non-fluorinated benzyl (e.g., N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, CAS: 620555-25-1) reduces electronegativity and may decrease binding affinity to fluorophilic protein pockets .
Table 1: Structural and Physicochemical Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
